4-[2-(Benzo[1,3]dioxol-5-yloxy)-acetylamino]-benzoic acid methyl ester
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Overview
Description
METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE is a complex organic compound that features a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common method includes the reaction of 1,3-benzodioxole with acetic anhydride to form an intermediate, which is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzodioxole moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxole moiety is known to interact with biological macromolecules, influencing pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-(1,3-BENZODIOXOL-5-YL)-2,4-DIOXOBUTANOATE
- METHYL 4-(1,3-BENZODIOXOL-5-YL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Uniqueness
METHYL 4-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C17H15NO6 |
---|---|
Molecular Weight |
329.30 g/mol |
IUPAC Name |
methyl 4-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H15NO6/c1-21-17(20)11-2-4-12(5-3-11)18-16(19)9-22-13-6-7-14-15(8-13)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,19) |
InChI Key |
DFTHWYPVLDDGFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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